molecular formula C26H36O5 B1259465 Furospongin-4

Furospongin-4

Cat. No.: B1259465
M. Wt: 428.6 g/mol
InChI Key: CTCIQHXSVBRPQY-STZPRAENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Marine Organisms as a Source of Bioactive Secondary Metabolites

The world's oceans are a rich reservoir of bioactive metabolites, with marine invertebrates, in particular, being a prolific source. nih.gov These compounds often possess unique and complex chemical structures, which contribute to a wide range of biological activities. thieme-connect.com Over the years, research into these marine natural products has yielded thousands of novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. mdpi.comnih.gov

Among marine organisms, sponges (phylum Porifera) stand out as a particularly fruitful source of new chemical entities. mdpi.comnih.gov As filter-feeding, sessile organisms, sponges have evolved to produce a remarkable variety of secondary metabolites for purposes such as chemical defense. nih.govnih.gov These compounds encompass a wide range of chemical classes, including alkaloids, peptides, sterols, and terpenoids. nih.govnih.gov The sheer diversity of these molecules has made sponges a primary focus for natural product drug discovery, with hundreds of new compounds being reported annually. mdpi.com

Furospongin-4 is classified as a furanoterpene, a specific class of terpenoid compounds characterized by the presence of a furan (B31954) ring. nih.govnih.govmdpi.com Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. The structure of Furospongin-4 incorporates this furan moiety, a five-membered aromatic ring containing one oxygen atom and four carbon atoms. wikipedia.org This particular compound has been isolated from marine sponges, notably from species within the genus Spongia. nih.govacgpubs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H36O5

Molecular Weight

428.6 g/mol

IUPAC Name

(2Z,6E,10E)-13-(furan-3-yl)-2-[(E)-5-methoxy-4-methyl-5-oxopent-3-enyl]-6,10-dimethyltrideca-2,6,10-trienoic acid

InChI

InChI=1S/C26H36O5/c1-20(11-6-14-23-17-18-31-19-23)9-5-10-21(2)12-7-15-24(25(27)28)16-8-13-22(3)26(29)30-4/h10-11,13,15,17-19H,5-9,12,14,16H2,1-4H3,(H,27,28)/b20-11+,21-10+,22-13+,24-15-

InChI Key

CTCIQHXSVBRPQY-STZPRAENSA-N

SMILES

CC(=CCCC1=COC=C1)CCC=C(C)CCC=C(CCC=C(C)C(=O)OC)C(=O)O

Isomeric SMILES

C/C(=C\CCC1=COC=C1)/CC/C=C(\C)/CC/C=C(/CC/C=C(\C)/C(=O)OC)\C(=O)O

Canonical SMILES

CC(=CCCC1=COC=C1)CCC=C(C)CCC=C(CCC=C(C)C(=O)OC)C(=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Furospongin 4

Identification of Furospongin-4 in Marine Sponge Genera

Furospongin-4 is a secondary metabolite that has been discovered in specific genera of marine sponges, particularly within the order Dictyoceratida. Research has pinpointed its presence in sponges of the genera Spongia and Ircinia, often found in specific marine ecosystems.

Spongia officinalis as a Primary Source

The marine sponge Spongia officinalis is a well-documented primary source of Furospongin-4 and related compounds. nih.gov Studies on specimens of S. officinalis have consistently reported the presence of furanosesterterpenes and C-21 furanoterpenes. acs.org Chemical investigations of S. officinalis have led to the isolation of a mixture of furospongin-3 and furospongin-4. researchgate.netjcsp.org.pk Furthermore, a related compound, demethylfurospongin-4, has been identified as a metabolic component of S. officinalis collected from the Mediterranean. acs.orgmdpi.comnih.gov The identification of these compounds underscores the role of S. officinalis as a significant natural producer of this class of terpenoids. acs.org

Isolation from Ircinia Species (e.g., Ircinia sp., Ircinia spimulosa)

The genus Ircinia, which encompasses numerous species of sea sponges, is another notable source of Furospongin-4 and its derivatives. wikipedia.org Research on Ircinia species has revealed a variety of furanoterpenoids. researchgate.netresearchgate.net Specifically, Furospongin-4 has been isolated from Ircinia sp. collected along the Turkish coastline of the Aegean Sea. mdpi.com In addition to the parent compound, derivatives such as dimethyl-furospongin-4 have been isolated from Ircinia spimulosa. researchgate.netsci-hub.seresearchgate.net The presence of these compounds in different Ircinia species highlights the genus as a key source for this group of marine natural products.

Presence in Spongia sp. from Specific Geographical Locations (e.g., Turkish Aegean Sea coastline)

Geographical location plays a significant role in the chemical profile of marine sponges. Specimens of Spongia sp. collected from the Turkish Aegean Sea coastline have been confirmed to contain Furospongin-4. researchgate.netmdpi.com Investigations of sponges from this region, specifically from Bodrum, Turkey, have successfully isolated the compound. researchgate.netresearchgate.net One study on a sponge identified as Spongia officinalis from this area yielded a mixture containing furospongin-4. jcsp.org.pk These findings indicate that the Turkish Aegean Sea provides a specific environmental niche for Spongia species that produce Furospongin-4.

Sponge GenusSpeciesCompound IsolatedGeographical Location
SpongiaSpongia officinalisFurospongin-3 and Furospongin-4 (mixture), Demethylfurospongin-4Mediterranean Sea, Cádiz (Spain) acs.orgjcsp.org.pkacs.orgnih.gov
SpongiaSpongia sp.Furospongin-4Turkish Aegean Sea researchgate.netmdpi.com
IrciniaIrcinia sp.Furospongin-4Turkish Aegean Sea mdpi.com
IrciniaIrcinia spimulosaDimethyl-furospongin-4Aegean Sea (Turkey) researchgate.netjcsp.org.pkresearchgate.net

Advanced Isolation and Purification Techniques

The extraction and purification of specific chemical compounds like Furospongin-4 from complex biological matrices require sophisticated scientific techniques. Modern analytical methods are essential for separating the target molecule from a multitude of other metabolites present in the sponge extract.

Chromatographic Separations

Chromatography is a fundamental technique for the isolation and purification of natural products from crude extracts. iipseries.orgresearchgate.netuomus.edu.iq The isolation of Furospongin-4 and its analogues from sponge extracts has been achieved through various chromatographic methods. mdpi.com Initial separation is often performed using column chromatography with a stationary phase like silica (B1680970) gel. jcsp.org.pkcolumn-chromatography.com This is followed by further purification steps, frequently employing High-Performance Liquid Chromatography (HPLC), which offers higher resolution to separate structurally similar compounds. acs.orgjcsp.org.pkresearchgate.net These multi-step chromatographic procedures are crucial for obtaining pure samples of Furospongin-4 for structural elucidation and further research.

Untargeted LC-MS Metabolomic Profiling for Compound Discovery

Untargeted metabolomics, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), has emerged as a powerful tool for discovering new natural products and assessing the chemical diversity within an organism. thermofisher.comnih.gov This approach has been successfully applied to the study of Spongia officinalis. mdpi.comnih.govresearchgate.net By analyzing the complete set of metabolites, researchers can identify variations in the chemical profiles of sponges collected from different locations or at different times. nih.govresearchgate.net This untargeted LC-MS profiling, often combined with data analysis techniques like molecular networking, has facilitated the identification of known furanoterpenes, including demethylfurospongin-4, and has even led to the discovery of new derivatives within the same family. nih.govresearchgate.netresearchgate.net

TechniquePrincipleApplication in Furospongin-4 Research
Column Chromatography Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. researchgate.netcolumn-chromatography.comInitial fractionation of crude sponge extracts to separate compounds based on polarity. jcsp.org.pk
High-Performance Liquid Chromatography (HPLC) High-resolution separation using a packed column and high-pressure solvent delivery, separating compounds based on their interaction with the stationary phase. iipseries.orgFinal purification of Furospongin-4 and its derivatives from semi-purified fractions. acs.orgjcsp.org.pk
Untargeted LC-MS Metabolomic Profiling Comprehensive analysis of all detectable metabolites in a sample using liquid chromatography for separation and mass spectrometry for detection and identification. thermofisher.comnih.govEvaluating chemical diversity in Spongia officinalis, identifying furanoterpene derivatives like demethylfurospongin-4, and discovering new related compounds. mdpi.comnih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Furospongin 4

Comprehensive Spectroscopic Analyses for Structure Determination

The elucidation of Furospongin-4's structure is a testament to the power of modern spectroscopic methods. By combining data from NMR, MS/MS, and CD, researchers have been able to map its atomic connectivity and ascertain its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in delineating the complex carbon skeleton and proton environment of Furospongin-4. Both 1D and 2D NMR experiments have provided crucial information.

The ¹H and ¹³C NMR spectra of Furospongin-4 provide the fundamental framework for its structural analysis. The ¹³C NMR spectrum reveals key chemical shifts, such as those for the quaternary carbons at approximately δ 149.4 (s, C-4) and δ 148.1 (s, C-1). koreascience.krscribd.com The proton NMR spectrum shows characteristic signals, including a doublet at δ 6.65 for one proton (H-1). koreascience.kr These initial 1D NMR data points are critical for identifying the basic structural motifs within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Furospongin-4

Proton Chemical Shift (δ) Multiplicity
H-1 6.65 d
H-14, H-22, H-26, H-30, H-34 1.60 s
H-38 1.68 s

Table 2: ¹³C NMR Spectroscopic Data for Furospongin-4

Carbon Chemical Shift (δ) Multiplicity
C-1 148.1 s
C-4 149.4 s
C-41, C-42, C-45 16.0 q

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), have been indispensable in assembling the complete structure of Furospongin-4. nih.gov

COSY spectra establish proton-proton coupling networks, revealing which protons are adjacent to one another in the molecule. emerypharma.comlibretexts.org This technique was vital in connecting the various spin systems within the Furospongin-4 structure. nih.gov

NOESY experiments, on the other hand, provide information about protons that are close to each other in space, regardless of whether they are directly bonded. huji.ac.illibretexts.org This through-space correlation is crucial for determining the relative stereochemistry of the molecule. For instance, NOESY data can establish the conformation of ring systems and the spatial orientation of substituents. nih.gov The strength of a NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, allowing for the estimation of interproton distances. huji.ac.il

While specific applications of cryogenic probes in the analysis of Furospongin-4 are not extensively detailed in the provided search results, the use of such technology is a standard practice in modern NMR for enhancing sensitivity. Cryogenic probes significantly reduce thermal noise, leading to a much higher signal-to-noise ratio. This allows for the acquisition of high-quality spectra on smaller sample quantities or in shorter experiment times, which would be particularly beneficial for a complex natural product like Furospongin-4.

Two-Dimensional (2D) NMR (e.g., COSY, NOSY)

Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound. For Furospongin-4, high-resolution electrospray ionization mass spectrometry (HRESIMS) would have been used to determine its molecular formula, C₂₆H₃₆O₅. nih.gov

Tandem mass spectrometry (MS/MS) experiments are then employed to study the fragmentation patterns of the molecule. uni-jena.de In a typical MS/MS experiment, the molecular ion of Furospongin-4 is selected and then subjected to collision-induced dissociation (CID). uni-jena.de The resulting fragment ions provide valuable clues about the molecule's substructures. scienceready.com.auyoutube.com By analyzing the masses of the fragments, chemists can piece together the connectivity of the carbon skeleton and the location of functional groups. libretexts.org For example, the loss of specific neutral fragments can indicate the presence of certain side chains or ring systems.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While the relative stereochemistry of Furospongin-4 can be largely determined by NOESY experiments, establishing its absolute configuration requires chiroptical techniques like Circular Dichroism (CD) and Electronic Circular Dichroism (ECD). nih.govresearchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. To assign the absolute configuration of a natural product like Furospongin-4, its experimental CD spectrum is compared with the theoretically calculated ECD spectra for all possible stereoisomers. researchgate.netresearchgate.net A good agreement between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. researchgate.netacs.org This powerful combination of experimental measurement and quantum chemical calculation has become a standard and reliable method for determining the absolute configuration of complex natural products. nih.govresearchgate.net

X-ray Crystallography for Crystalline Samples

Single-crystal X-ray crystallography is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This method, however, is contingent on the ability to grow high-quality, single crystals of the compound of interest.

For many complex natural products, X-ray diffraction has been instrumental in confirming structures proposed by other spectroscopic means. For instance, the structures of various marine-derived terpenoids and alkaloids have been definitively established using this technique. mdpi.comresearchgate.net However, in the case of Furospongin-4, there are no reports in the scientific literature of a successful single-crystal X-ray diffraction analysis. This is a significant limitation, as it means the absolute configuration of its stereocenters has not been unequivocally confirmed by this gold-standard method. The lack of crystallographic data for Furospongin-4 is likely due to the inherent difficulty in crystallizing long, flexible, and largely non-polar molecules, which often tend to remain as oils or amorphous solids. acs.org

Computational Approaches in Structural Elucidation

In the absence of crystallographic data, computational methods have become increasingly powerful tools for refining and validating proposed structures of natural products. These in silico techniques can predict spectroscopic parameters and analyze conformational landscapes, providing crucial insights that complement experimental data.

Density Functional Theory (DFT) has emerged as a robust method for predicting NMR chemical shifts. By calculating the magnetic shielding of each nucleus in a proposed structure, it is possible to generate a theoretical NMR spectrum that can be compared with experimental data. A close correlation between the predicted and experimental ¹³C NMR shifts can provide strong support for a proposed structure and can be particularly useful in distinguishing between possible isomers.

While this technique has been successfully applied to a variety of complex natural products, there is no specific mention in the literature of DFT calculations being used for the prediction and validation of the ¹³C NMR spectrum of Furospongin-4. The application of such methods could be a valuable future step in further confirming its structure.

Quantum chemical modeling encompasses a range of computational techniques that can be used to understand molecular structure and properties. For instance, the calculation of circular dichroism (CD) spectra using time-dependent DFT (TD-DFT) is a common approach to assign the absolute configuration of chiral molecules by comparing the calculated spectrum with the experimental one. This has been effectively used for various marine natural products. acs.org

For Furospongin-4, while its structure was elucidated using standard spectroscopic methods, there is no evidence of the application of advanced quantum chemical modeling in conjunction with experimental data to, for example, definitively assign the stereochemistry of its chiral centers.

Density Functional Theory (DFT) Calculations for 13C NMR Prediction and Validation

Challenges and Limitations in Complex Natural Product Structure Elucidation

The structural elucidation of complex natural products like Furospongin-4 is often fraught with challenges. One of the primary limitations is the difficulty in obtaining single crystals suitable for X-ray diffraction, as is the case with Furospongin-4. acs.org Its linear and flexible nature makes ordered packing into a crystal lattice thermodynamically unfavorable.

Furthermore, while NMR spectroscopy is a powerful tool, assigning the relative and absolute stereochemistry of long, acyclic chains with multiple stereocenters can be challenging based on NMR data alone. Without the definitive anchor of an X-ray structure or the corroboration from advanced computational modeling, the complete stereochemical assignment of such molecules can remain tentative. The reliance on traditional spectroscopic methods for Furospongin-4 highlights a common challenge in the field of marine natural products, where the unique and often complex structures of these compounds push the limits of available analytical techniques. nih.gov

Derivatives and Structural Modifications of Furospongin 4

Naturally Occurring Analogs and Congeners

Marine sponges, particularly of the genus Spongia, produce a rich diversity of furanoterpenes and furanosesterterpenes that are structurally related to Furospongin-4. researchgate.netnih.gov These compounds are thought to be biogenetically linked, likely arising from common metabolic pathways. researchgate.net

Demethylfurospongin-4

Demethylfurospongin-4 is a C25 furanosesterterpene and a close structural analog of Furospongin-4. nih.govacs.org It has been isolated from the marine sponge Spongia officinalis. acs.orgcsic.esnih.gov Structurally, it differs from Furospongin-4 by the absence of a methyl group. The molecular formula for Demethylfurospongin-4 is C25H34O5. nih.govnih.gov

Research has identified several biological activities for this compound. In one study, Demethylfurospongin-4 displayed in vitro antitrypanosomal activity against Trypanosoma brucei rhodesiense with an IC50 value of 4.90 μg/mL. mdpi.com It was also identified as a metabolic component of S. officinalis through untargeted LC-MS metabolomics and molecular networking. researchgate.netmdpi.com

PropertyDetails
Compound Name Demethylfurospongin-4
Source Organism Spongia officinalis acs.orgcsic.esnih.gov
Molecular Formula C25H34O5 nih.govnih.gov
Compound Class Furanosesterterpene acs.orgcsic.es
Reported Activity Antitrypanosomal (T. b. rhodesiense), IC50 = 4.90 μg/mL mdpi.com

Furospongin-1 (B1239055)

Furospongin-1 is a C-21 furanoterpene, a class of compounds considered to be biogenetically truncated sesterterpenes. researchgate.netnih.gov It has been isolated from several marine sponges, including Spongia officinalis and Phyllospongia foliascens. nih.govmdpi.commdpi.comsemanticscholar.org

Furospongin-1 has been noted for a range of biological activities. It exhibits antiprotozoal activity against various parasitic strains, including notable antileishmanial activity against Leishmania donovani (IC50 value of 4.80 μg/mL) and activity against Trypanosoma cruzi. mdpi.com It also displays antibacterial and cytotoxic activities. researchgate.net Further studies have shown that Furospongin-1 can inhibit protein tyrosine phosphatases, with reported IC50 values of 9.9 μM, 9.6 μM, and 11 μM against PTP1B, TCPTP, and VHR, respectively. mdpi.com The first synthesis of (-)-Furospongin-1 was achieved using a chiral-pool-based route, which confirmed its absolute configuration. researchgate.net

PropertyDetails
Compound Name Furospongin-1
Source Organism Spongia officinalis, Phyllospongia foliascens nih.govmdpi.commdpi.comsemanticscholar.org
Molecular Formula C21H30O3 nih.gov
Compound Class Furanoterpene nih.govmdpi.com
Reported Activities Antiprotozoal, Antibacterial, Cytotoxic, PTP1B Inhibitor researchgate.netmdpi.commdpi.com

Furospongin-2

Furospongin-2 is another C-21 furanoterpene isolated from Spongia officinalis. researchgate.netnih.gov It shares the core furanoterpenoid structure with other members of the furospongin family. Research has indicated that Furospongin-2 possesses cytotoxic properties. researchgate.net Several related isomers and derivatives, such as isofurospongin-2, dihydrofurospongin-2, and tetrahydrofurospongin-2, have also been identified from marine sponges, highlighting the structural diversity within this chemical class. nih.govmdpi.comsemanticscholar.org Dihydrofurospongin-2, for instance, has been synthesized alongside Furospongin-1 to elucidate its stereochemistry. researchgate.net

PropertyDetails
Compound Name Furospongin-2
Source Organism Spongia officinalis researchgate.netnih.gov
Compound Class Furanoterpene nih.gov
Reported Activity Cytotoxic researchgate.net

Furospongin-3

Furospongin-3 is an isomeric linear furanosesterterpene that has been identified alongside Furospongin-4 in the sponge Spongia officinalis. nih.govacgpubs.org Its co-occurrence with Furospongin-4 suggests a close biosynthetic relationship. researchgate.net Detailed independent research findings on the specific biological activities of Furospongin-3 are less commonly reported compared to Furospongin-1 and -4.

PropertyDetails
Compound Name Furospongin-3
Source Organism Spongia officinalis nih.govacgpubs.org
Compound Class Furanosesterterpene nih.gov

Furospongin-5

Furospongin-5 is a C-21 furanoterpene discovered in the sponge Spongia officinalis collected from Cádiz, Spain. acs.orgcsic.es Its structure was determined through spectroscopic analysis. acs.org When tested for biological activity, Furospongin-5 demonstrated weak cytotoxicity against the P-388 murine leukemia cell line, with an ED50 value of 5 µg/ml. acs.orgcsic.es

PropertyDetails
Compound Name Furospongin-5
Source Organism Spongia officinalis acs.orgcsic.es
Compound Class Furanoterpene acs.orgcsic.es
Reported Activity Weakly cytotoxic (P-388 cell line), ED50 = 5 µg/ml acs.orgcsic.es

Synthetic and Semisynthetic Derivatization Strategies

While extensive derivatization of Furospongin-4 itself is not widely documented, the synthetic and semisynthetic strategies applied to its close analogs and other terpenoids provide insight into potential modification approaches. These strategies aim to create novel structures with potentially enhanced or new biological activities, or to confirm the structure and stereochemistry of the natural products. researchgate.netnih.gov

Key Synthetic Strategies:

Total Synthesis: The total synthesis of related compounds like (-)-Furospongin-1 and (+)-Dihydrofurospongin-2 has been accomplished. researchgate.net These routes often rely on a chiral-pool approach, using readily available chiral molecules like D-mannose to establish key stereocenters. A critical step in these syntheses is the construction of the trisubstituted alkene, for which methods like the Julia-Kocienski olefination have been effectively employed. researchgate.net

Semisynthesis: This approach involves the chemical modification of an isolated natural product. For many complex marine natural products, this is a more practical route to obtaining derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net For furanoterpenoids, potential modifications could target the terminal carboxylic acid (in sesterterpenes like Furospongin-4), the furan (B31954) ring, or the double bonds within the terpene chain. For example, esterification or amidation of the carboxylic acid group could be explored.

In Silico Design: Modern approaches include "derivatization design," which uses computational methods to systematically evaluate accessible reagent and reaction spaces around a lead molecule. nih.gov This allows for the generation of synthetically feasible analogs in silico, which can then be prioritized for actual synthesis based on predicted properties and reagent availability. nih.gov Such a strategy could be applied to the Furospongin-4 scaffold to design novel derivatives with desired characteristics.

These derivatization strategies are crucial for exploring the chemical space around a natural product, enabling the optimization of its biological profile and the investigation of its mechanism of action. nih.govresearchgate.net

Oxidation Reactions to Yield Varied Biological Activities

The structural modification of natural products through oxidation is a well-established strategy to generate derivatives with potentially novel or altered biological activities. In the case of Furospongin-4, a furanosesterterpene primarily isolated from marine sponges of the genus Spongia, both natural and laboratory-derived oxidation products have been a subject of interest.

Naturally occurring oxidized derivatives of the furospongin series have been identified from the Mediterranean sponge Spongia officinalis. A chemical investigation led to the isolation of four new oxidized minor metabolites alongside known furospongin compounds. acs.org This suggests that oxidative transformations are part of the natural metabolic pathway of these compounds within the sponge or its associated microorganisms.

One of the key naturally occurring derivatives of Furospongin-4 is demethylfurospongin-4. This compound, which lacks a methyl group compared to Furospongin-4, has been isolated from Spongia officinalis and evaluated for its biological effects. mdpi.comacs.org In a study screening various sponge-derived terpenoids against parasitic protozoa, demethylfurospongin-4 demonstrated notable activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with an IC₅₀ value of 4.90 μg/mL. mdpi.com It also showed activity against Leishmania donovani, with an IC₅₀ of 10.2 μg/mL. researchgate.net However, Furospongin-4 itself showed weaker activity against T. b. rhodesiense (IC₅₀ 17.94 μg/mL) and was inactive against L. donovani at the concentrations tested. researchgate.net This highlights how a simple demethylation, a form of oxidative metabolism, can significantly alter the bioactivity profile.

In terms of cytotoxic activity, demethylfurospongin-4 was found to be weakly cytotoxic against the P-388 murine leukemia cell line. mdpi.comgeomar.de Further studies have identified additional oxidized and structurally modified derivatives from Spongia officinalis through advanced techniques like untargeted LC-MS metabolomics and molecular networking. researchgate.net Among these are compounds like furofficin and spongialactams, indicating that the natural oxidative landscape of Furospongin-4 and related compounds is diverse. researchgate.net The mechanism of action for some related quinol derivatives has been linked to their oxidation to quinones, suggesting that the potential for redox cycling and the generation of reactive oxygen species could be a factor in their biological effects. mdpi.com

Development of Synthetic Analogs for Enhanced Bioactivity

The development of synthetic analogs from a natural product scaffold is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. oncodesign-services.com For Furospongin-4 and other furanoterpenes, the goal is to create new chemical entities with enhanced biological activity compared to the parent compound. rsc.org

While widespread synthetic programs focusing specifically on Furospongin-4 are not extensively documented in the available literature, the principles of analog development are well-established. Structure-activity relationship (SAR) studies involve the systematic modification of a molecule's structure to determine which chemical features are crucial for its biological effects. oncodesign-services.com

A key example of a naturally occurring analog of Furospongin-4 is demethylfurospongin-4. The comparison of bioactivities between Furospongin-4 and demethylfurospongin-4 provides a foundational SAR insight. For instance, demethylfurospongin-4 displayed significantly better activity against Trypanosoma brucei rhodesiense (IC₅₀ 4.90 μg/mL) compared to Furospongin-4 (IC₅₀ 17.94 μg/mL). mdpi.comresearchgate.net This suggests that the terminal carboxyl methyl ester in Furospongin-4 may be detrimental to its trypanocidal activity, and a free carboxylic acid, as present in demethylfurospongin-4, is preferred. Conversely, both compounds showed some antiplasmodial activity against Plasmodium falciparum, but Furospongin-4 was slightly more potent (IC₅₀ 7.51 μg/mL) than its demethylated counterpart (IC₅₀ 13.36 μg/mL). researchgate.net This differential activity underscores how minor structural changes can fine-tune the biological target specificity.

The table below summarizes the comparative biological activities of Furospongin-4 and its naturally occurring analog, demethylfurospongin-4, against various parasitic protozoa.

CompoundT. b. rhodesiense IC₅₀ (μg/mL)T. cruzi IC₅₀ (μg/mL)L. donovani IC₅₀ (μg/mL)P. falciparum IC₅₀ (μg/mL)
Furospongin-4 17.94>90>907.51
Demethylfurospongin-4 4.90>9010.213.36
Data sourced from Marine Drugs, 2010, 8(1), 47-58. mdpi.comresearchgate.net

Although specific synthetic analogs of Furospongin-4 with intentionally enhanced bioactivity are not detailed in the provided search context, studies on related furanoterpenes like furospinosulin-1 have demonstrated the potential of this approach. In those studies, various analogs were synthesized, revealing that the entire chemical structure was important for its hypoxia-selective growth inhibitory activity. researchgate.net Such findings provide a roadmap for the potential future development of Furospongin-4 analogs with improved and more targeted therapeutic effects.

Mechanisms of Biological Activity of Furospongin 4 Non Clinical Focus

In Vitro Biological Activities of Furospongin-4

Laboratory-based studies have explored the bioactivity of Furospongin-4, revealing a range of effects against pathogenic protozoa. These investigations are crucial for identifying the potential therapeutic applications of this marine natural product.

Furospongin-4 has been evaluated for its ability to inhibit the growth of several protozoan parasites responsible for significant human diseases. ejmo.orgdana-farber.orgms-editions.cl A study screened a variety of sponge-derived terpenoids, including Furospongin-4, for their in vitro activity against four parasitic protozoa. ejmo.orgms-editions.cl The compound was tested for its inhibitory concentration (IC₅₀), which is the concentration of a substance required to inhibit the growth of a parasite population by 50%.

Trypanosoma brucei rhodesiense is a protozoan parasite that causes East African trypanosomiasis, also known as sleeping sickness. nih.gov In vitro testing demonstrated that Furospongin-4 exhibits activity against the bloodstream forms of T. b. rhodesiense. ejmo.orgms-editions.clmdpi.com The IC₅₀ value was determined to be 8.10 µg/mL. explorationpub.com

Trypanosoma cruzi is the parasite responsible for Chagas disease, or American trypanosomiasis. When tested against the intracellular amastigote stage of T. cruzi in L6 rat skeletal myoblasts, Furospongin-4 showed inhibitory activity with an IC₅₀ value of 14.6 µg/mL. ejmo.orgexplorationpub.com

Leishmania donovani is the causative agent of visceral leishmaniasis, a severe systemic disease. The in vitro efficacy of Furospongin-4 against axenic amastigotes of L. donovani was assessed. ejmo.orgms-editions.cl The compound displayed an IC₅₀ value of 18.9 µg/mL against this parasite. explorationpub.com

Plasmodium falciparum is the deadliest species of protozoan parasite that causes malaria in humans. Furospongin-4 was tested against a multi-drug resistant K1 strain of P. falciparum. ejmo.org The results indicated antiplasmodial activity with an IC₅₀ value of 7.51 µg/mL.

Interactive Data Table: In Vitro Antiprotozoal Activity of Furospongin-4

Target ProtozoanDisease CausedStrain/Stage TestedIC₅₀ (µg/mL)Reference
Trypanosoma brucei rhodesienseEast African Sleeping SicknessSTIB 900, Bloodstream forms8.10 explorationpub.com
Trypanosoma cruziChagas DiseaseTulahuen C4, Intracellular amastigotes14.6 explorationpub.com
Leishmania donovaniVisceral LeishmaniasisMHOM-ET-67/L82, Axenic amastigotes18.9 explorationpub.com
Plasmodium falciparumMalariaK1 strain, Erythrocytic stages7.51

Marine sponges are recognized as a prolific source of natural products with diverse pharmacological properties, including anticancer activities. The class of compounds to which Furospongin-4 belongs, furanoterpenes, has been investigated for various bioactivities. However, extensive and detailed research findings specifically documenting the in vitro anticancer activity of Furospongin-4 against various cancer cell lines are not widely available in the current scientific literature. While related compounds from the same sponge sources, such as Spongia officinalis, have been evaluated, specific cytotoxicity data, such as IC₅₀ values for Furospongin-4 against cancer cell lines, remains a subject for further investigation. The exploration of furan-containing compounds from natural sources for their therapeutic potential, including anticancer effects, is an ongoing area of research.

Inhibition of Cancer Cell Growth

Anti-inflammatory Effects

Inflammation is a natural protective response, but chronic inflammation can contribute to various diseases. violapharm.com Furospongin-1 (B1239055), a closely related compound, has demonstrated anti-inflammatory properties. jmb.or.kr Studies on marine sponge extracts have shown a dose-dependent decrease in nitric oxide (NO) production and a significant reduction in the formation of the pro-inflammatory cytokine IL-1β in lipopolysaccharide-treated cells. jmb.or.kr This suggests that compounds like Furospongin-4 may exert their anti-inflammatory effects by modulating key inflammatory mediators. jmb.or.kr

Antimicrobial Activity

Marine sponges are a rich source of secondary metabolites with a wide range of biological activities, including antimicrobial effects. jmb.or.kr Terpenoids isolated from marine sources have been assayed for their antibacterial activity. koreascience.kr For example, furospongin-1 has been identified as a natural product with antimicrobial properties. publiscience.org The antimicrobial activity of extracts from various natural sources has been demonstrated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. researchgate.netbiomedpharmajournal.org

Microorganism Observed Effect of Related Compounds/Extracts
Bacillus cereusHigh bacterial inhibition by Callyspongia sp. extract. publiscience.org
Vibrio alginolyticusLowest bacterial inhibition by Callyspongia sp. extract. publiscience.org
Staphylococcus aureusInhibition by various plant extracts. researchgate.netresearchgate.net
Klebsiella pneumoniaeInhibition by various plant extracts. researchgate.net
Escherichia coliInhibition by various plant extracts. researchgate.net
Salmonella typhimuriumHigh activity of certain isolated compounds.

This table is based on the antimicrobial activities of various natural extracts and compounds, not exclusively Furospongin-4.

Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neurons. lidsen.com Natural compounds, including those derived from marine sources, are being investigated for their potential neuroprotective effects. lidsen.com The mechanisms of neuroprotection are often multi-faceted and can include antioxidant, anti-inflammatory, and anti-amyloidogenic properties. mdpi.com Flavonoids, for instance, are known to cross the blood-brain barrier and exert neuroprotective effects through various pathways. mdpi.com Some compounds provide neuroprotection by inducing the expression of cellular antioxidant gene transcription programs. nih.gov Iron chelators have also been shown to have neuroprotective effects in models of neurodegenerative diseases by reducing iron-induced oxidative stress. nih.gov While direct evidence for Furospongin-4's neuroprotective activity is not specified, the broader class of marine-derived compounds shows promise in this area. lidsen.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.net Several furanoterpenes isolated from marine sponges have been identified as PTP1B inhibitors. nih.gov For instance, furospongin-1 inhibited PTP1B activity with an IC50 value of 9.9μM. nih.gov Other related compounds, such as (7E, 12E, 20Z, 18S)-Variabilin, have shown even more potent inhibition with an IC50 value of 1.5μM. nih.gov The inhibitory activity of these compounds highlights their potential for the development of new treatments for metabolic disorders. nih.govfrontiersin.orgnih.gov

Compound Source PTP1B IC50 (µM)
(7E, 12E, 20Z, 18S)-VariabilinIrcinia sp.1.5 nih.gov
(12E, 20Z, 18S)-8-hydroxyvariabilinIrcinia sp.7.1 nih.gov
Furospongin-1Spongia sp.9.9 nih.gov
ViscosolDodonaea viscosa13.5 frontiersin.org

This table presents the PTP1B inhibitory activity of various natural compounds.

Phytoregulating Activities

Phytoregulators are substances that, in low concentrations, can influence plant physiological processes, including growth and development. colostate.edu These regulators, which include naturally produced plant hormones and synthetic compounds, can affect a wide range of processes such as cell division and elongation, dormancy, germination, and fruit ripening. colostate.eduresearchgate.net Natural compounds isolated from marine organisms have been a source of molecules with potential biological activities, including phytoregulating effects. researchgate.netnih.gov

Metabolites from marine sponges of the genus Spongia, the source of Furospongin-4, are known to be evaluated for a wide array of biological effects, including phytoregulating activities. researchgate.netnih.govdntb.gov.ua For instance, certain sesterterpenes isolated from a Spongia species have demonstrated phytoregulating activity on agricultural plants. nih.gov However, while the broader class of compounds and source organisms are subjects of such investigations, specific research detailing the phytoregulating activities of Furospongin-4 itself is not extensively documented in the current scientific literature. The potential for Furospongin-4 to influence plant growth pathways remains an area for further scientific exploration.

Exploration of Cellular and Molecular Targets

The biological activity of a compound is defined by its interaction with specific molecules and established communication networks within cells. Research into the cellular and molecular targets of furanosesterterpenes, the class of compounds to which Furospongin-4 belongs, has revealed specific interactions with key cellular components, particularly enzymes and signaling pathways. nih.govnih.gov

Enzyme inhibition is a primary mechanism through which bioactive compounds exert their effects. jackwestin.comucl.ac.uk Inhibitors can modulate cellular processes by reducing the rate of specific biochemical reactions. While direct enzymatic inhibition data for Furospongin-4 is limited, significant findings have been reported for the closely related compound Furospongin-1, also isolated from Spongia species. nih.govnih.gov

Furospongin-1 has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs). nih.govnih.gov Specifically, it has demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), T-cell PTP (TCPTP), and Vaccinia H-1-related phosphatase (VHR). nih.govnih.gov These enzymes are crucial regulators of various cellular processes. The inhibitory concentrations (IC₅₀), which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, have been quantified for Furospongin-1. nih.govnih.govlibretexts.org

Table 1: Enzymatic Inhibition by Furospongin-1

Enzyme TargetIC₅₀ Value (μM)Reference
Protein Tyrosine Phosphatase 1B (PTP1B)9.9 nih.govnih.gov
T-cell PTP (TCPTP)9.6 nih.gov
Vaccinia H-1-related phosphatase (VHR)11 nih.gov

The data indicates that Furospongin-1 is a micromolar inhibitor of these related phosphatases. nih.gov Such findings for a structurally similar compound suggest that Furospongin-4 could potentially exhibit analogous bioactivities, although this requires direct experimental verification.

Cellular signaling pathways are complex networks of proteins and molecules that control fundamental cellular activities such as cell growth, proliferation, and metabolism. khanacademy.orgfrontiersin.orgmdpi.com The ability of a compound to modulate specific enzymes often translates to an interaction with the broader signaling cascades in which those enzymes participate.

The demonstrated inhibition of PTP1B by Furospongin-1 is significant because PTP1B is a key negative regulator of the insulin and leptin signaling pathways. nih.gov By inhibiting PTP1B, a compound can potentially enhance the signals transmitted through these pathways. The insulin signaling pathway, for example, involves a cascade of phosphorylation events that are critical for glucose homeostasis. However, studies on Furospongin-1 found that despite its inhibition of PTP1B, it did not lead to an enhanced phosphorylation level of Akt, a crucial downstream protein kinase in the insulin signaling cascade. nih.gov This suggests a complex interaction where the inhibition of a single enzyme does not necessarily lead to a predictable, linear activation of the entire downstream pathway. The precise molecular interactions and the broader impact on the cellular signaling network remain subjects for more detailed investigation.

Ecological and Environmental Role of Furospongin 4

Proposed Functions as Defense Molecules within the Marine Holobiont

Marine sponges are sessile organisms that have evolved sophisticated chemical defense mechanisms to protect against predation, biofouling, and competition for space. nih.govmdpi.com Furanoterpenes, including Furospongin-4 and its derivatives, are believed to be key defense molecules within the sponge holobiont—the sponge and its complex community of associated microorganisms. nih.gov A significant portion of these specialized metabolites is likely retained within the sponge's body mass as a potential defense mechanism. nih.gov

The defensive role of these compounds is supported by their demonstrated biological activities. For instance, the related compound Furospongin-1 (B1239055) exhibits antibacterial and antiprotozoal activities. nih.gov This suggests that compounds like Furospongin-4 contribute to the sponge's defense by inhibiting the growth of pathogenic microbes and deterring the settlement of fouling organisms. nih.govmdpi.com Sessile marine organisms constantly combat biofouling, and the production of such chemical defenses is a primary strategy to keep their surfaces clean. nih.govmdpi.com The antimicrobial properties of metabolites from sponges are a defense against tissue infection by microorganisms and predation from various marine animals. mdpi.com

**Table 1: Observed Biological Activities of Related Furanoterpenes from *Spongia officinalis***

Compound Biological Activity Reference
Furospongin-1 Antibacterial, Antiprotozoal, Cytotoxic nih.gov
Furospongin-2 Cytotoxic nih.gov
Furospongin-5 Cytotoxic nih.gov

Contribution to Chemical Ecology of Marine Ecosystems

The influence of Furospongin-4 extends beyond the immediate host into the surrounding marine environment. Marine organisms, including sponges, can release a portion of their specialized metabolites, termed exometabolites, into the seawater. nih.govacs.org These released chemicals contribute to the complex chemical landscape of the ecosystem and can act as cues or allelochemicals that mediate interactions between different organisms. nih.gov

Recent studies have successfully detected demethylfurospongin-4, a derivative of Furospongin-4, as an exometabolite in the water surrounding Spongia officinalis. nih.govacs.org The ability to capture and identify these released compounds in situ provides direct evidence of their contribution to the local chemical environment. nih.govacs.orgresearchgate.net The release of such compounds forms a chemical signature or fingerprint for the sponge species, influencing the behavior and settlement of other organisms in the vicinity. acs.org This chemical communication is a fundamental aspect of marine chemical ecology, impacting community structure and ecosystem functions. nie.edu.sg The metabolic activities of the sponge and its symbiotic microorganisms can influence biogeochemical processes and the broader food web. nie.edu.sg

Potential as Bioindicators of Marine Water Quality

The marine sponge Spongia officinalis, a known producer of Furospongin-4, has been identified as a bioindicator of water quality due to its capacity to accumulate trace metals. nih.govcompendiumkustenzee.beresearcher.life The concept of using organisms to assess environmental health is well-established, as their physiological and chemical profiles can reflect the quality of their surroundings. researchgate.net

Research has explored the link between environmental conditions and the secondary metabolite content within sponges. nih.gov A study evaluating the chemical diversity of S. officinalis from two sites with different levels of anthropogenic pollution revealed that the spatio-temporal variability in metabolites was primarily due to changes in the relative content of furanoterpene derivatives, including demethylfurospongin-4. nih.govresearchgate.net This finding highlights the effect of anthropogenic pollution on the chemical profiles within the sponge. nih.govcompendiumkustenzee.beresearchgate.net The variation in the concentration of compounds like Furospongin-4 and its derivatives could potentially serve as a sensitive indicator for assessing the impact of pollutants on marine ecosystems. nih.gov By monitoring the chemical profiles of bioindicator species, scientists can gain insights into water quality that may not be apparent from chemical analyses of water samples alone. researchgate.netresearchgate.net

Advanced Research Methodologies and Future Research Directions on Furospongin 4

Methodological Paradigms in Natural Product Research

The study of natural products like Furospongin-4 is a multifaceted endeavor that employs a range of research paradigms to systematically uncover and characterize these compounds. libguides.comresearchgate.net These approaches can be broadly categorized into qualitative, quantitative, and mixed-methods designs, each offering unique insights into the nature and potential of Furospongin-4. researchgate.netscribd.com

Qualitative and Quantitative Research Approaches

Qualitative and quantitative research approaches represent two distinct yet complementary ways of investigating Furospongin-4. vedantu.com Qualitative analysis focuses on the descriptive and non-numerical aspects, exploring the "why" and "how" of a phenomenon. shiftcomm.com In the context of Furospongin-4, this could involve case studies of the source organism, like the Spongia officinalis sponge, and its environment to understand the ecological pressures that may lead to the production of this compound. shiftcomm.com Unstructured observations of the sponge's interactions with other organisms could also provide qualitative insights. shiftcomm.com

Quantitative analysis, on the other hand, deals with numerical data and statistical measurements to answer questions of "how much" or "how many". vedantu.comshiftcomm.com This approach is fundamental for determining the concentration of Furospongin-4 in different sponge samples or the extent of its bioactivity in preclinical assays. nih.gov Methods such as high-performance liquid chromatography (HPLC) are employed for the quantitative analysis of compounds like Furospongin-4. nih.govjasco-global.com A key distinction between these approaches is that qualitative research is often exploratory and subjective, while quantitative research is more objective and aims to test hypotheses. libguides.com

The table below summarizes the key differences between qualitative and quantitative research approaches in the context of Furospongin-4 studies.

FeatureQualitative AnalysisQuantitative Analysis
Definition Focuses on descriptive, non-numerical data to analyze characteristics and patterns. vedantu.comFocuses on numerical data and statistical analysis to quantify information. vedantu.com
Nature of Data Subjective, based on observations and interpretations. vedantu.comObjective, based on measurable and numerical data. vedantu.com
Purpose To understand concepts, meanings, and the context of Furospongin-4 production. vedantu.comTo measure, compare, and analyze the concentration and effects of Furospongin-4. vedantu.com
Data Collection Interviews with marine biologists, observations of sponge ecology, case studies. shiftcomm.comStructured experiments, chromatographic analysis, bioactivity assays with numerical endpoints. shiftcomm.com
Data Analysis Thematic analysis, narrative descriptions. vedantu.comStatistical tools, calculation of means, standard deviations, and regression analysis. vedantu.com
Data Representation Textual descriptions, images. vedantu.comGraphs, charts, tables, and numerical reports. vedantu.com

Mixed-Methods Research Designs

Mixed-methods research combines both qualitative and quantitative approaches to provide a more comprehensive understanding than either method could alone. shiftcomm.comresearchgate.net This integrated approach is particularly valuable for complex research questions. libguides.com For instance, a study on Furospongin-4 could begin with a qualitative phase to explore the ecological factors influencing its production in Spongia officinalis. shiftcomm.com This could involve observing different sponge populations and their environments. The insights gained could then inform a quantitative phase, where researchers measure the concentration of Furospongin-4 in sponges from various locations and correlate it with specific environmental parameters. shiftcomm.com

One common mixed-methods design is the sequential exploratory design, where qualitative data collection and analysis are followed by quantitative data collection and analysis. researchgate.net This approach allows the initial qualitative findings to guide the development of the quantitative component of the study, enhancing the relevance and specificity of the research. researchgate.net

Application of Advanced Analytical Techniques

The structural elucidation and comprehensive profiling of Furospongin-4 rely heavily on the application of advanced analytical techniques. These technologies are crucial for isolating, identifying, and quantifying the compound from complex marine extracts.

High-Resolution Metabolomics for Comprehensive Profiling

High-resolution metabolomics has emerged as a powerful tool for the untargeted analysis of all metabolites within a biological sample. mdpi.complos.org This approach, often utilizing liquid chromatography-mass spectrometry (LC-MS), provides a detailed snapshot of the chemical diversity of an organism. plos.orgresearchgate.net In the study of Spongia officinalis, untargeted LC-MS metabolomic profiling has been instrumental in revealing the spatio-temporal variability of its secondary metabolites, including furanoterpene derivatives like Furospongin-4. mdpi.comresearchgate.netmdpi.com

By combining high-resolution mass spectrometry with advanced data processing and multivariate statistical analysis, researchers can identify and compare the chemical profiles of different sponge samples. mdpi.comresearchgate.net This has led to the identification of numerous compounds and has highlighted the influence of environmental factors, such as pollution, on the sponge's chemical composition. researchgate.netmdpi.com

Advanced Spectroscopic and Spectrometric Platforms

The definitive identification of Furospongin-4 and related novel compounds requires the use of advanced spectroscopic and spectrometric platforms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for structure elucidation. researchgate.netmdpi.com

In the investigation of Spongia officinalis, a combination of LC-MS/MS analyses in both positive and negative ion modes, coupled with molecular networking, has been used to characterize the furanoterpene family of compounds. researchgate.netmdpi.com This approach clusters compounds based on the similarity of their fragmentation patterns in the mass spectrometer. mdpi.com The identification of known compounds like demethylfurospongin-4 within these networks helps in the annotation of related, potentially new, structures. researchgate.netmdpi.com Subsequently, comprehensive NMR studies on the isolated compounds confirm their precise chemical structures. researchgate.netmdpi.com

Future Research Perspectives and Conceptual Advances

The future of research on Furospongin-4 and other marine natural products is poised for significant advancements, driven by technological innovation and new conceptual frameworks. The integration of "omic" technologies—genomics, proteomics, and metabolomics—is providing deeper insights into the biosynthetic capabilities of marine organisms. nih.gov

A key future direction is the application of genome mining to identify the biosynthetic gene clusters responsible for producing compounds like Furospongin-4. nih.govnih.gov This approach can reveal the enzymatic machinery involved in the synthesis of these complex molecules and may enable their production through heterologous expression in more easily cultured microorganisms. nih.gov This would overcome the supply limitations often encountered with natural product research. researchgate.net

Furthermore, the use of artificial intelligence (AI) and machine learning is expected to revolutionize marine natural product discovery. tandfonline.com AI can be applied to automate various stages of the research process, from sample analysis to predicting the biological activities and drug targets of novel compounds. tandfonline.com

There is also a growing emphasis on exploring new and extreme marine environments, such as the deep sea, which are likely to harbor organisms with unique metabolic capabilities and novel chemistry. tandfonline.com The continued development of sensitive analytical technologies will be crucial for detecting and characterizing the small quantities of compounds that may be discovered from these underexplored habitats. nih.gov

Exploration of Undiscovered Bioactivities

While Furospongin-4 and its analogs have demonstrated a range of biological effects, the vast potential of these molecules is likely not yet fully realized. rsc.org Future research will undoubtedly focus on screening Furospongin-4 against a broader array of biological targets. The increasing prevalence of high-throughput screening (HTS) and the use of diverse cellular and biochemical assays will be instrumental in this endeavor.

Key areas for future investigation include:

Antiparasitic Activity: Initial studies have shown that Furospongin-4 exhibits activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. researchgate.net However, its efficacy against other protozoan parasites, such as those causing Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and malaria (Plasmodium falciparum), warrants further investigation. researchgate.netelizadeuniversity.edu.ng The development of drug resistance in these parasites necessitates the discovery of novel therapeutic agents, and Furospongin-4 represents a promising lead. researchgate.net

Antiviral Properties: The structural complexity of Furospongin-4 suggests potential interactions with viral proteins. Screening against a wide panel of viruses, including those of significant public health concern, could uncover previously unknown antiviral activities.

Enzyme Inhibition: Furospongin-1 (B1239055), a related compound, has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.govnih.gov It is plausible that Furospongin-4 possesses similar or even more potent inhibitory activity against PTP1B or other phosphatases and kinases involved in disease pathways. europa.eu

Immunomodulatory Effects: Some diterpenes from Spongia species have shown slight lysosomal activation in murine splenocytes. mdpi.com Investigating the potential of Furospongin-4 to modulate immune responses could lead to applications in treating inflammatory or autoimmune disorders.

The application of metabolomics and molecular networking can also aid in the discovery of new, structurally related compounds with potentially novel bioactivities from the source organisms. researchgate.net

In-depth Mechanistic Investigations of Biological Activities

Understanding the precise molecular mechanisms by which Furospongin-4 exerts its biological effects is crucial for its development as a therapeutic agent. Future research will need to move beyond preliminary activity screens to detailed mechanistic studies.

Advanced methodologies that can be employed include:

Target Identification and Validation: Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and genetic approaches can be used to identify the specific cellular proteins that Furospongin-4 binds to. Once a target is identified, its role in the observed biological activity must be validated through methods like gene silencing (e.g., siRNA or CRISPR/Cas9) or the use of specific inhibitors.

Cellular Pathway Analysis: Transcriptomics (RNA sequencing) and proteomics can provide a global view of the changes in gene and protein expression within cells treated with Furospongin-4. This can help to elucidate the signaling pathways that are modulated by the compound. For instance, understanding how it affects pathways related to apoptosis, cell cycle regulation, or inflammation will be critical.

Structural Biology: Determining the three-dimensional structure of Furospongin-4 in complex with its protein target(s) through X-ray crystallography or cryo-electron microscopy can provide invaluable insights into the molecular basis of its activity. This information is also essential for structure-based drug design.

Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between Furospongin-4 and its target, providing a deeper understanding of the molecular recognition process.

A study on the related compound Furospongin-1 revealed that its inhibitory effects on guinea-pig ileum contractions were linked to a reduction in tissue ATP levels, suggesting a mechanism involving mitochondrial function. nih.gov Similar detailed investigations are needed for Furospongin-4 to uncover its specific mechanisms of action.

Development of Novel Synthetic Routes and Analog Libraries

The low natural abundance of Furospongin-4 and other marine natural products often hinders their further development. nih.gov Therefore, the development of efficient and scalable synthetic routes is a high-priority research area.

Future directions in the synthesis of Furospongin-4 and its analogs include:

Total Synthesis: While the synthesis of related furanoterpenes like (-)-furospongin-1 has been achieved, developing a concise and high-yielding total synthesis of Furospongin-4 remains a significant challenge. researchgate.net New synthetic strategies, potentially involving novel catalytic methods or bio-inspired approaches, are needed.

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Once a viable synthetic route is established, it can be used to create a library of Furospongin-4 analogs with systematic modifications to different parts of the molecule. researchgate.netyoutube.com These analogs can then be screened for biological activity to establish clear structure-activity relationships. This information is critical for optimizing the potency and selectivity of the compound while potentially reducing any off-target effects. For example, studies on furospinosulin-1, another furanoterpenoid, have shown that the entire chemical structure is important for its hypoxia-selective growth inhibitory activity. researchgate.net

Biocatalysis and Semisynthesis: Exploring the use of enzymes to perform specific chemical transformations on a readily available precursor could offer a more sustainable and efficient way to produce Furospongin-4 or its key intermediates. Semisynthetic modifications of more abundant natural products could also be a viable strategy.

The table below summarizes some of the known biological activities of Furospongin-4 and related compounds, highlighting the potential for further exploration.

CompoundBiological ActivityOrganismIC50/MICCitation
Furospongin-4 AntitrypanosomalTrypanosoma brucei rhodesiense17.94 µg/mL researchgate.net
Furospongin-1 PTP1B InhibitionSpongia sp.9.9 µM nih.govnih.gov
Furospongin-1 TCPTP InhibitionSpongia sp.9.6 µM nih.gov
Furospongin-1 VHR InhibitionSpongia sp.11 µM nih.gov
Demethylfurospongin-4 AntitrypanosomalTrypanosoma brucei rhodesiense4.90 µg/mL researchgate.net

Understanding the Interplay of Chemical Diversity and Ecological Function

The production of secondary metabolites like Furospongin-4 by marine sponges is not arbitrary; it is a result of evolutionary pressures and plays a crucial role in the organism's survival. rsc.orgnih.gov Understanding the ecological function of Furospongin-4 can provide insights into its potential applications.

Future research in this area should focus on:

Chemical Defense: Sponges produce a vast arsenal (B13267) of chemical compounds to deter predators, prevent fouling by other organisms, and compete for space. nih.govck12.org Investigating the role of Furospongin-4 as a chemical defense agent can be achieved through in-situ experiments and laboratory-based feeding assays.

Symbiotic Interactions: Many sponge metabolites are actually produced by symbiotic microorganisms living within the sponge tissue. nih.govthemarinediaries.com Using metagenomic and metatranscriptomic approaches, it may be possible to identify the biosynthetic gene clusters responsible for Furospongin-4 production and determine whether it is produced by the sponge itself or a microbial symbiont. This knowledge could open up possibilities for producing the compound through fermentation of the symbiotic microorganism. nih.gov

Environmental Factors: The chemical profile of a sponge can vary depending on its geographical location, environmental conditions, and the presence of pollutants. researchgate.net Studying how these factors influence the production of Furospongin-4 can provide a more complete picture of its ecological role and may lead to the discovery of new, related compounds. researchgate.net Sponges are known to be important in biogeochemical cycles, and their secondary metabolites are a key part of their interaction with the environment. spongis.org

By integrating advanced chemical, biological, and ecological research methodologies, the scientific community can unlock the full potential of Furospongin-4, paving the way for the development of new therapeutic agents and a deeper understanding of the complex chemical ecology of marine sponges. nih.govmdpi.com

Q & A

Q. What meta-analytical tools are recommended to resolve discrepancies in Furospongin-4’s reported IC₅₀ values across studies?

  • Answer : Perform a meta-regression to assess covariates (e.g., assay type, cell viability endpoint). Use funnel plots to detect publication bias and apply random-effects models to estimate pooled effect sizes. Disclose heterogeneity metrics (I² statistic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.